molecular formula C12H12N4O3 B067652 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine CAS No. 160948-33-4

2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine

Cat. No. B067652
M. Wt: 260.25 g/mol
InChI Key: QRPFYXCKZRCRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine and related compounds involves complex reactions that yield various substituted pyrimidines, demonstrating the chemical versatility of nitropyrimidines. For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with aliphatic and aromatic primary amines effectively affords nitroenamines having a carbamoyl group, showcasing the reactivity and potential functionalization of nitropyrimidine derivatives (Nishiwaki et al., 2000).

Molecular Structure Analysis The molecular structure of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine is characterized by its ability to form extensive hydrogen bonding networks. The interplay of molecular, molecular-electronic, and supramolecular structures in similar compounds reveals the presence of polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. This is evident in compounds exhibiting polarized structures with hard and soft hydrogen bonds, alongside aromatic pi...pi stacking interactions, highlighting the complex intermolecular interactions that define the structural characteristics of these molecules (Quesada et al., 2004).

Chemical Reactions and Properties Chemical reactions involving 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine derivatives are diverse, including unusual aromatic substitutions and transformations that yield a variety of functional groups. An example includes the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which undergoes an unusual aromatic substitution, highlighting the compound's reactivity and its utility as an intermediate in the preparation of various nitropyrimidines (Lopez et al., 2009).

Physical Properties Analysis The physical properties of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine and related compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and hydrogen bonding capabilities. The formation of hydrogen-bonded sheets and pi-stacked hydrogen-bonded sheets in analogues indicates the significance of intermolecular interactions in determining the physical properties of these compounds (Glidewell et al., 2003).

Chemical Properties Analysis The chemical properties of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine derivatives, including reactivity, stability, and the ability to undergo various chemical reactions, are key to their application in synthesis. The acylation reactions and the synthesis of novel derivatives demonstrate the compound's versatility and reactivity, providing insights into the chemical behavior of nitropyrimidines and their potential utility in various chemical transformations (Steinlin & Vasella, 2009).

Scientific Research Applications

Overview of Research Interest

2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine is a compound that draws interest in various scientific research fields due to its unique chemical properties. The detailed information provided focuses on the broad applications of this compound in scientific research, excluding its usage in drug dosages and side effects. The synthesis, degradation, and analysis of similar compounds have been the subject of extensive studies, providing insight into its potential applications and the mechanisms behind its behavior under different conditions.

LC-MS/MS Study of Degradation Processes

One notable study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the degradation processes of nitisinone, a compound related to 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine. This research aimed to understand the stability of nitisinone under various conditions, identifying major degradation products and contributing to a better understanding of the compound's properties and potential risks or benefits of its application (Barchańska et al., 2019).

Analysis in Biological Matrices, Foodstuff, and Beverages

Another study provided a comprehensive review of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its phase I and II metabolites in various matrices. This research is relevant due to the structural similarities and potential for 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine to undergo similar analyses. It highlights the importance of understanding the biotransformation and the biological effects of such compounds (Teunissen et al., 2010).

Environmental Impact and Neurodegeneration

Research into environmental agents and their potential to trigger neurodegenerative processes in the developing brain has also been conducted. Although this study primarily focuses on other compounds, the methodologies and findings provide a framework for assessing the neurotoxic potential of various chemicals, including 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine (Olney et al., 2000).

properties

IUPAC Name

4-methyl-5-nitro-6-phenylmethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-10(16(17)18)11(15-12(13)14-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFYXCKZRCRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437278
Record name 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine

CAS RN

160948-33-4
Record name 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-chloro-6-methyl-5-nitropyrimidine (Boon et al., J. Chem. Soc., 96-102 (1951)) (1.24 g, 6.58 mmol) was added to a solution of sodium (0.21 g, 9.13 mmol) in benzyl alcohol (14 mL) under argon. The solution was heated in a 135° C. oil bath for 3.5 h, and was poured into water (70 mL) with constant stirring for 10 min. After neutralization with glacial acetic acid, a yellow precipitate formed which was collected by filtration and washed with water. This solid was crystallized from benzene to give 5b as a bright yellow crystalline solid: yield, 0.57 g (33%); mp 159°-160° C.; UV (pH 1) λmax 268 nm (ε=0.783×104), 345 (sh) (0.104×104); (pH 6.9) 282 (0.564×104), 345 (sh) (0.338×104); (pH 13) 282 (0.549×104), 345 (sh) (0.332×104); 1H NMR δ2.35 (s, 3H, CH3), 5.44 (s, 2H, ARCH2), 7.34-7.46 (m, 5H, ArH), 7.64 (b s, 2H, NH2, exchange with D2O); MS (EI) calcd. m/z for C12H12N4O3 260.0908, found 260.0913; Anal. (C12H12N4O3) C, H, N.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.